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Compound of Interest

2-(T-Butyldimethylsilyloxy)-4-
Compound Name:
bromoanisole

Cat. No.: B173775

CAS Number: 177329-71-4

This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-4-
bromoanisole, a valuable intermediate in organic synthesis, particularly for researchers,
scientists, and professionals in drug development. This document details its chemical and
physical properties, outlines a detailed experimental protocol for its synthesis, and explores its
applications as a versatile building block.

Chemical and Physical Properties

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a silyl ether derivative of 4-bromo-2-
methoxyphenol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group
enhances its stability and allows for selective reactions at other positions of the molecule. A
summary of its key properties is presented in the table below.
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Property Value Source
CAS Number 177329-71-4 [1]12]
Molecular Formula C13H21BrO2Si [1][2]
Molecular Weight 317.3 g/mol [1]
Predicted Boiling Point 307.8£32.0°C [3]
Predicted Density 1.166 + 0.06 g/cm3 [3]

Synthesis of 2-(T-Butyldimethylsilyloxy)-4-
bromoanisole

The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole is typically achieved through a
two-step process starting from commercially available guaiacol (2-methoxyphenol). The first
step involves the bromination of the aromatic ring, followed by the protection of the phenolic
hydroxyl group as a TBDMS ether.

Experimental Protocol: Synthesis of 2-(T-
Butyldimethyisilyloxy)-4-bromoanisole

Step 1: Synthesis of 4-Bromo-2-methoxyphenol
This procedure is adapted from the bromination of similar phenolic compounds.
e Materials:

o Guaiacol (2-methoxyphenol)

[¢]

N-Bromosuccinimide (NBS)

Acetonitrile

[¢]

Dichloromethane

o

o

Saturated aqueous sodium thiosulfate solution
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o Brine

o Anhydrous magnesium sulfate

e Procedure:

o

Dissolve guaiacol (1.0 eq) in acetonitrile in a round-bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

o Once the reaction is complete, remove the acetonitrile under reduced pressure.

o Dissolve the residue in dichloromethane and wash with saturated aqueous sodium
thiosulfate solution to quench any remaining bromine, followed by water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield crude 4-bromo-2-methoxyphenol, which can be purified by
column chromatography on silica gel.

Step 2: Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

This silylation protocol is a general method for the protection of phenolic hydroxyl groups.

o Materials:

o 4-Bromo-2-methoxyphenol (from Step 1)

[e]

tert-Butyldimethylsilyl chloride (TBDMSCI)

Imidazole

o

[¢]

Anhydrous N,N-Dimethylformamide (DMF)

[¢]

Diethyl ether

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b173775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Water
o Brine

o Anhydrous magnesium sulfate

e Procedure:

o In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
bromo-2-methoxyphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

o Add tert-Butyldimethylsilyl chloride (1.1 eq) to the solution.

o Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion
by TLC.

o Upon completion, pour the reaction mixture into water and extract with diethyl ether.

o Wash the combined organic layers with water and brine to remove DMF and other water-
soluble impurities.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o The crude product, 2-(T-Butyldimethylsilyloxy)-4-bromoanisole, can be purified by flash
column chromatography on silica gel to afford the pure product.
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Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

N-Bromosuccinimide (NBS)

Guaiacol Acetonitrile, 0°C to rt

Bromination

TBDMSCI, Imidazole

4-Bromo-2-methoxyphenol DMF, rt

Silylation (Protection)

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Click to download full resolution via product page
Figure 1: Synthetic workflow for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole.

Spectroscopic Data

While specific, experimentally-derived spectra for 2-(T-Butyldimethylsilyloxy)-4-
bromoanisole are not widely published, the expected spectral characteristics can be inferred
from the analysis of its constituent parts and related molecules.

Expected 'H NMR Spectral Data:

» Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting
coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b173775?utm_src=pdf-body-img
https://www.benchchem.com/product/b173775?utm_src=pdf-body
https://www.benchchem.com/product/b173775?utm_src=pdf-body
https://www.benchchem.com/product/b173775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Methoxy Group: A singlet at approximately 3.8 ppm corresponding to the -OCHs protons.

o TBDMS Group: Two singlets; one at approximately 1.0 ppm integrating to 9 protons (the tert-
butyl group) and another at approximately 0.2 ppm integrating to 6 protons (the two methyl
groups on the silicon atom).

Expected 3C NMR Spectral Data:

» Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the
TBDMS group. The carbon attached to the bromine atom would be expected in the range of
110-120 ppm, while the carbons attached to the oxygen atoms would be further downfield.

Expected IR Spectral Data:

Characteristic C-H stretching vibrations for aromatic and aliphatic groups.

C-0 stretching bands for the anisole and silyl ether functionalities.

Si-C and Si-O stretching vibrations.

The C-Br stretching vibration, typically in the fingerprint region.
Expected Mass Spectrometry Data:

e The mass spectrum would be expected to show the molecular ion peak (M+). A characteristic
isotopic pattern for the bromine atom (*°Br and 81Br in approximately a 1:1 ratio) would result
in M+ and M+2 peaks of similar intensity. Common fragmentation patterns would include the
loss of a tert-butyl group ([M-57]+).

Applications in Organic Synthesis and Drug
Development

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a valuable synthetic intermediate due to its
distinct reactive sites. The TBDMS-protected hydroxyl group is stable under a variety of
reaction conditions, allowing for selective manipulation of other parts of the molecule.
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Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-
catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig
amination reactions. This allows for the introduction of a wide range of substituents at the 4-
position of the anisole ring, enabling the synthesis of complex molecular architectures.

Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium using
an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The
resulting aryllithium species can then be reacted with various electrophiles to introduce a
diverse array of functional groups.

Deprotection: The TBDMS group can be selectively removed under mild acidic conditions (e.g.,
acetic acid in THF/water) or with a fluoride source such as tetrabutylammonium fluoride (TBAF)
to unmask the phenolic hydroxyl group for further functionalization. This orthogonality of the
protecting group strategy is a key advantage in multi-step syntheses.

While a specific, publicly documented case study detailing the use of 2-(T-
Butyldimethylsilyloxy)-4-bromoanisole in the synthesis of a marketed drug is not readily
available, its structural motif is present in numerous biologically active compounds.
Bromoanisole derivatives are common intermediates in the synthesis of pharmaceuticals and
agrochemicals. The silyl-protected version offers a strategic advantage in complex syntheses
by allowing for precise, stepwise modifications of the molecular scaffold.

Synthetic Utility

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Reactigns at the Broming Site Deprotection

Cross-Coupling
(e.g., Suzuki, Heck)

TBDMS Deprotection

Lithium-Halogen Exchange (e.g., TBAF, H+)

Functionalized Anisole

(New C-C or C-N bond) Aryllithium Intermediate 4-Bromo-2-methoxyphenol

Click to download full resolution via product page
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Figure 2: Key reaction pathways involving 2-(T-Butyldimethylsilyloxy)-4-bromoanisole.

Safety and Handling

Based on safety data for related compounds, 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the
skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area
with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet
(MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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